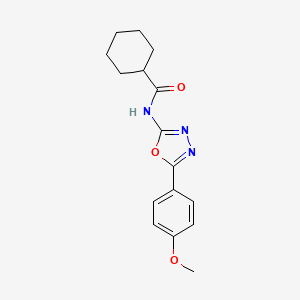

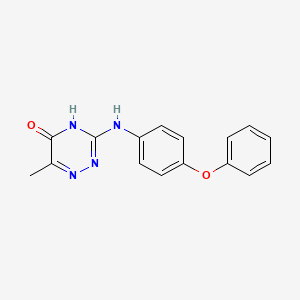

3-methoxy-N-(2-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-methoxy-N-(2-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The papers provided discuss various pyrazole derivatives, their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be related to the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multiple steps and varying yields. For instance, the synthesis of a related compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved in 9 steps with an overall yield of 1% . Another example is the synthesis of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which was characterized by various spectroscopic methods, indicating the complexity and thorough analysis required in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. The X-ray crystal structure of a similar compound revealed a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . Such structural details are essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, 3-methoxy-1-phenyl-2-pyrazolin-5-one reacts with different reagents to yield a variety of products, demonstrating the reactivity of the methoxy group at the 3-position of the pyrazole ring . These reactions are important for the modification and optimization of the biological properties of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability and solubility, can influence their practical applications. The compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . Polarographic studies on a related compound provided insights into its reduction behavior in different pH conditions and solvent mixtures . These properties are critical for the development of pyrazole-based drugs and imaging agents.

科学的研究の応用

Synthesis and Characterization

Studies have been conducted on the synthesis and characterization of pyrazole derivatives, including those similar to 3-methoxy-N-(2-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide. For instance, Hassan, Hafez, and Osman (2014) detailed the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, providing insights into the structures established through spectral data and their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Molecular Interactions and Structural Analysis

Kumara et al. (2018) synthesized a novel pyrazole derivative, exploring its structural properties through X-ray diffraction studies and investigating its thermal stability and non-linear optical properties. This study enhances the understanding of molecular conformation and potential applications in materials science (Kumara, Kumar, Kumar, & Lokanath, 2018).

Application in Drug Discovery

Research into pyrazole compounds extends into drug discovery, where their binding affinities and potential as inhibitors or activators of biological targets are of interest. For example, the work by Degorce et al. (2016) on 3-quinoline carboxamides highlights the optimization of these molecules as selective inhibitors for ataxia telangiectasia mutated (ATM) kinase, showcasing the therapeutic potential of such compounds (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, & Thomason, 2016).

Herbicidal Activity

Ohno, Watanabe, Matsukawa, Ueda, Sakurai, Hori, and Hirai (2004) synthesized 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives, evaluating their herbicidal activity and crop safety. This research demonstrates the potential agricultural applications of pyrazole derivatives, highlighting their effectiveness against various weeds while ensuring crop safety (Ohno, Watanabe, Matsukawa, Ueda, Sakurai, Hori, & Hirai, 2004).

特性

IUPAC Name |

3-methoxy-N-[2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-18-10-12(15(17-18)21-3)14(19)16-9-8-11-6-4-5-7-13(11)20-2/h4-7,10H,8-9H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJLYWBSSLCZTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(2-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2505346.png)

![4-(4-Bromophenyl)sulfanyl-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2505348.png)

![2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide](/img/structure/B2505349.png)

![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate](/img/structure/B2505359.png)

![N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2505360.png)

![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2505362.png)